Product packaging for Cyclopentylphenylacetic acid(Cat. No.:CAS No. 3900-93-4)

Cyclopentylphenylacetic acid

Cat. No.: B1219947
CAS No.: 3900-93-4
M. Wt: 204.26 g/mol
InChI Key: BCJIDGDYYYBNNB-UHFFFAOYSA-N
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Description

Contextualizing Cyclopentylphenylacetic Acid within Phenylacetic Acid Chemistry

This compound is a derivative of phenylacetic acid (PAA), a well-known organic compound that consists of a phenyl functional group and a carboxylic acid functional group. ontosight.aijspae.com Phenylacetic acid and its derivatives are a versatile class of substances with a broad spectrum of biological activities and are important as starting materials in the synthesis of numerous drugs. mdpi.com PAA itself is found in nature and plays a role in plants, fungi, and bacteria. mdpi.com

The family of phenylacetic acids is significant in medicinal chemistry, with many derivatives being developed as therapeutic agents. mdpi.comnih.gov For example, they are building blocks for drugs like ibuprofen (B1674241), diclofenac, and penicillin G. mdpi.com this compound fits within this context as a synthetic derivative where a cyclopentyl ring is introduced at the alpha-position of the phenylacetic acid core structure. ontosight.ai This modification influences its physical and chemical properties and its interaction with biological systems. chemimpex.com

Significance of Enantiomerism in this compound Research

A critical aspect of this compound in research is its chirality. The alpha-carbon atom, bonded to the cyclopentyl group, the phenyl group, a hydrogen atom, and the carboxyl group, is a stereocenter. This gives rise to two non-superimposable mirror images known as enantiomers: (R)-Cyclopentylphenylacetic acid and (S)-Cyclopentylphenylacetic acid. ontosight.aiontosight.ai The compound can exist as a single enantiomer or as a racemic mixture, which contains equal amounts of both enantiomers. ontosight.ai

The stereochemistry of the molecule is crucial as the biological activity of the enantiomers can differ significantly. ontosight.ai The specific spatial arrangement of the functional groups can lead to different interactions with chiral biological targets like enzymes and receptors. ontosight.ai Consequently, much of the research focuses on the synthesis and evaluation of the individual enantiomers. For instance, asymmetric synthesis methods are employed to obtain the desired stereochemistry, such as the (R)-enantiomer. ontosight.ai Similarly, the (S)-enantiomer can be synthesized through methods like the enantioselective hydrogenation of its derivatives. ontosight.ai The separation of the racemic mixture, a process known as resolution, is also a key area of study, with enzymatic kinetic resolution being one of the explored methods. acs.orgacs.org

Table 1: Properties of this compound and its Enantiomers

PropertyRacemic this compound(S)-Cyclopentylphenylacetic acid
Synonyms α-Phenylcyclopentaneacetic acid, 2-Cyclopentyl-2-phenylacetic acid(S)-(+)-Cyclopentylphenylacetic acid
CAS Number 3900-93-4Not specified
Molecular Formula C13H16O2C13H16O2
Molecular Weight 204.27 g/mol chemimpex.com204.26 g/mol
Appearance Tan crystalline powder chemimpex.comWhite crystalline solid ontosight.ai
Melting Point 98-100 °C sigmaaldrich.com~120-125°C ontosight.ai
Specific Rotation Not applicable[α]D²⁰ = +20-30° (c = 1, CHCl₃) ontosight.ai
Solubility Soluble in methanol (B129727) and 95% ethanol. sigmaaldrich.comSoluble in common organic solvents like ethanol, methanol, and dichloromethane. ontosight.ai

Overview of Research Trajectories for this compound

Research into this compound has explored its potential in a variety of scientific and industrial domains. Its versatile structure makes it a valuable intermediate and a candidate for developing new products. chemimpex.com

The primary research trajectories include:

Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of pharmaceuticals. chemimpex.comontosight.ai Derivatives have been investigated for their potential anti-inflammatory and analgesic properties. chemimpex.com For example, it has been used as a template for developing selective M3 receptor antagonists. acs.org

Biochemical Research: It is utilized in studies of metabolic pathways and enzyme interactions. chemimpex.com For instance, its derivatives have been studied as potential inhibitors of enzymes like neuraminidase and as agonists for nuclear receptors. nih.goveurekaselect.com

Agrochemical Chemistry: The compound is used in the formulation of agrochemicals, including herbicides and pesticides. chemimpex.com

Material Science: There is interest in incorporating this compound into polymer formulations to enhance the properties of materials used in coatings and adhesives. chemimpex.com

Flavor and Fragrance Industry: The compound has been explored for its potential applications in creating unique flavoring agents and fragrances due to its aromatic properties. chemimpex.com

Table 2: Summary of Research Areas for this compound

Research AreaFocus of Investigation
Pharmaceuticals Intermediate for anti-inflammatory, analgesic, and M3 antagonist drugs. chemimpex.comacs.org
Biochemistry Study of enzyme interactions and metabolic pathways; development of enzyme inhibitors. chemimpex.comeurekaselect.com
Agrochemicals Formulation of herbicides and pesticides. chemimpex.com
Material Science Additive for polymers, coatings, and adhesives. chemimpex.com
Flavors & Fragrances Creation of unique scents and flavoring agents. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B1219947 Cyclopentylphenylacetic acid CAS No. 3900-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJIDGDYYYBNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90884018
Record name Benzeneacetic acid, .alpha.-cyclopentyl-
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Molecular Weight

204.26 g/mol
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CAS No.

3900-93-4
Record name 2-Cyclopentyl-2-phenylacetic acid
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Record name alpha-Phenylcyclopentylacetic acid
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Record name Cyclopentylphenylacetic acid
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Record name Benzeneacetic acid, .alpha.-cyclopentyl-
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Record name Cyclopentylphenylacetic acid
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Record name CYCLOPENTYLPHENYLACETIC ACID
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Synthetic Methodologies and Chemical Derivatization of Cyclopentylphenylacetic Acid

Asymmetric Synthesis Approaches for Enantiomeric Cyclopentylphenylacetic Acid

Asymmetric synthesis provides direct routes to enantiomerically enriched compounds, avoiding the loss of 50% of the material inherent in classical resolutions. Methodologies involving chiral catalysts, chiral auxiliaries, and enantioselective hydrogenation are pivotal in this field.

Chiral Catalysis in this compound Synthesis

Chiral catalysis utilizes a small amount of a chiral molecule to steer a chemical reaction towards the formation of a specific enantiomer. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. youtube.com The application of chiral derivatives of cyclopentadienyl ligands, for example, has demonstrated enormous potential in a variety of catalytic enantioselective reactions. nih.gov In the context of synthesizing this compound, a key strategy involves the use of transition-metal catalysts combined with chiral ligands. These complexes can create a chiral environment that forces the reaction to proceed stereoselectively. While direct catalytic asymmetric synthesis of the acid itself is complex, related structures can be accessed with high enantioselectivity. For instance, the catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes has been achieved by combining a photocatalyst and an organocatalyst to generate a chiral α-iminyl radical cation intermediate, which installs the stereocenter. nih.gov This highlights the power of using chiral catalysts to create specific stereocenters adjacent to a cyclic moiety.

Chiral Auxiliaries in Enantioselective this compound Preparation

The chiral auxiliary approach involves temporarily attaching a chiral molecule to a non-chiral substrate. This auxiliary directs a subsequent chemical transformation to occur on one face of the molecule, thereby creating a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A typical procedure involves the following steps:

Attachment: A prochiral precursor of this compound is covalently bonded to a chiral auxiliary. Popular auxiliaries include Evans' oxazolidinones and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP).

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction, such as alkylation, where the steric hindrance from the auxiliary directs the incoming group to a specific face, resulting in one diastereomer being formed preferentially.

Cleavage: The chiral auxiliary is removed from the product, releasing the enantiomerically pure target molecule and allowing the auxiliary to be recovered and reused.

This method has been successfully used for the enantioselective synthesis of various α-alkyl-α-hydroxy-α-phenylacetic acids and other complex chiral molecules. researchgate.netnih.gov For example, a Strecker reaction employing (R)-2-phenylglycinol as a chiral auxiliary allows for the synthesis of enantioenriched amino acids. nih.gov A similar strategy could be envisioned for the synthesis of this compound by controlling the stereocenter via an attached auxiliary.

Enantioselective Hydrogenation of this compound Derivatives

Enantioselective hydrogenation is a powerful technique for establishing stereocenters by adding hydrogen across a double bond in a prochiral substrate using a chiral catalyst. Transition-metal complexes, particularly those of rhodium and iridium with chiral phosphine ligands, are often employed. nih.govresearchgate.net A highly relevant application is the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones, which yields chiral 2-substituted cyclopentyl aryl ketones—direct precursors to this compound. nih.gov

This method provides excellent yields and stereoselectivities. For example, an iridium-catalyzed asymmetric hydrogenation of various 2-substituted cyclopentenyl aryl ketones has been shown to produce the desired products with high diastereomeric ratios and enantiomeric excesses. nih.gov The resulting ketone can then be further transformed into the corresponding carboxylic acid.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Ketone Precursors nih.gov
Substrate (Aryl Group)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Phenyl99>20:199
4-Methoxyphenyl99>20:199
3-Chlorophenyl9915:198
3-Methylphenyl99>20:198
Piperonyl92>20:198
2-Naphthyl9919:197

Chemoenzymatic Resolution of this compound Enantiomers

Chemoenzymatic resolution is a widely used method for separating racemic mixtures. It leverages the high stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer, allowing for the separation of both enantiomers.

Lipase-Catalyzed Hydrolysis for Chiral Resolution of this compound Esters

Kinetic resolution using lipases is a practical and effective method for obtaining enantiomerically pure carboxylic acids. almacgroup.com The process starts with a racemic mixture of a this compound ester. A lipase is introduced into the system, which, due to its chiral active site, selectively catalyzes the hydrolysis of one of the ester enantiomers into the corresponding carboxylic acid. nih.govmdpi.com

The reaction mixture then contains one enantiomer as the carboxylic acid and the other as the unreacted ester. These two compounds have different chemical properties (acidic vs. neutral) and can be easily separated by standard techniques like acid-base extraction. Lipases such as those from Candida rugosa and Pseudomonas fluorescens have been shown to be highly effective in resolving various aryl-alkanoic acids with high enantiopurity. almacgroup.commdpi.com For a successful kinetic resolution, the reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate. almacgroup.com

Table 2: Representative Results for Lipase Screening in the Hydrolysis of Aryl Alkanoic Acid Esters almacgroup.com
Enzyme SourceConversion (%)Acid ee (%)Ester ee (%)Enantioselectivity (E)
Pseudomonas fluorescens509899>200
Candida rugosa489590>100
Porcine Pancreas528590~50
Aspergillus niger457060~15

Kinetic Modeling and Optimization of Enzymatic Enantioselective Processes for this compound

To improve the efficiency and scalability of enzymatic resolutions, kinetic modeling is employed. lidsen.com These models help to understand the reaction mechanism and the influence of various parameters such as temperature, pH, substrate concentration, and enzyme loading. For many lipase-catalyzed reactions, the kinetics can be described by the Ping-Pong Bi-Bi mechanism, often with substrate or product inhibition. acs.orgresearchgate.net

A study specifically focused on the simulation and optimization of the kinetic resolution of α-cyclopentylphenylacetic acid enantiomers using Novozym 40086. acs.org By developing a kinetic model, researchers can predict the reaction course and optimize conditions to maximize the enantiomeric excess (ee) and yield. This involves analyzing the initial reaction rates and progress curves to determine the kinetic parameters. Such models are crucial for transitioning a biocatalytic process from the laboratory to an industrial scale, ensuring efficiency and economic viability. acs.org

Influence of Reaction Parameters on Enantiomeric Excess and Conversion in this compound Resolution

The resolution of racemic this compound into its constituent enantiomers is a critical process for accessing enantiopure forms, which are often required for specific biological applications. Enzymatic kinetic resolution, particularly using lipases, is a widely employed method. The efficiency of this resolution, measured by enantiomeric excess (ee) and conversion rate, is profoundly influenced by several reaction parameters.

Key parameters that affect the enantiomeric excess and conversion in the lipase-catalyzed resolution of this compound include the choice of enzyme, solvent, acyl donor, and temperature. chemrxiv.orgnih.govnih.gov

Enzyme Selection: Lipases from different microbial sources exhibit varying degrees of enantioselectivity towards this compound. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a frequently used and highly effective biocatalyst for the resolution of arylpropionic acid derivatives and related compounds. nih.govnih.govchemrxiv.org Its high stability in organic solvents and broad substrate specificity make it a preferred choice. Other lipases, such as those from Pseudomonas cepacia or Candida rugosa, may also be employed, but their effectiveness can vary. chemrxiv.org

Solvent Effects: The nature of the organic solvent plays a crucial role in modulating enzyme activity and enantioselectivity. Nonpolar, hydrophobic solvents like hexane, heptane, or toluene are generally preferred for lipase-catalyzed esterification reactions as they tend to maintain the enzyme's active conformation. chemrxiv.org Polar solvents, on the other hand, can strip the essential water layer from the enzyme surface, leading to denaturation and loss of activity. chemrxiv.org The choice of solvent can also influence the solubility of the substrate and product, thereby affecting reaction kinetics.

Acyl Donor: In enantioselective esterification, the choice of the acyl donor (an alcohol) is critical. Simple, unbranched alcohols like methanol (B129727), ethanol, or butanol are commonly used. The structure of the alcohol can impact the rate of reaction and the enantioselectivity of the lipase. In some cases, activated acyl donors like vinyl acetate or isopropenyl acetate are used to drive the reaction towards product formation. nih.gov

Temperature: Temperature affects both the reaction rate and the enzyme's stability and enantioselectivity. Generally, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can cause enzyme denaturation and a potential decrease in enantioselectivity. chemrxiv.org Therefore, an optimal temperature must be determined for each specific enzyme and reaction system to achieve a balance between reaction speed and stereochemical control.

Below is an interactive data table illustrating the hypothetical influence of different reaction parameters on the enzymatic resolution of this compound, based on typical results observed for similar compounds.

EnzymeSolventAcyl DonorTemperature (°C)Conversion (%)Enantiomeric Excess (ee) (%)
CALBHexane1-Butanol404895
CALBToluene1-Butanol404592
CALBAcetonitrile1-Butanol402075
CALBHexaneEthanol404994
CALBHexane1-Butanol304096
CALBHexane1-Butanol504990
PCLHexane1-Butanol403585

Classical Synthetic Routes for this compound

Several classical organic synthesis routes can be employed for the preparation of this compound. These methods typically involve the formation of a carbon-carbon bond between a cyclopentyl moiety and a phenylacetic acid precursor.

A common and direct method for the synthesis of α-substituted phenylacetic acids is the alkylation of phenylacetonitrile. This approach can be adapted for the synthesis of this compound. The synthesis involves the deprotonation of phenylacetonitrile at the benzylic position using a strong base, followed by nucleophilic substitution with a cyclopentyl halide (e.g., cyclopentyl bromide). The resulting α-cyclopentylphenylacetonitrile is then hydrolyzed to yield this compound. orgsyn.org

A plausible synthetic scheme is as follows:

Deprotonation: Phenylacetonitrile is treated with a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), in an aprotic solvent like diethyl ether or tetrahydrofuran (THF) to generate the corresponding carbanion.

Alkylation: The carbanion is then reacted with cyclopentyl bromide. The nucleophilic carbanion displaces the bromide ion in an Sₙ2 reaction to form 2-cyclopentyl-2-phenylacetonitrile.

Hydrolysis: The nitrile group of 2-cyclopentyl-2-phenylacetonitrile is hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup. orgsyn.org

An alternative direct synthesis involves the malonic ester synthesis. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.orguomustansiriyah.edu.iqorganic-chemistry.org In this method, diethyl malonate is first deprotonated with a base like sodium ethoxide. The resulting enolate is then sequentially alkylated with benzyl halide and cyclopentyl halide. Saponification of the resulting disubstituted malonic ester followed by acidification and decarboxylation yields this compound.

For the large-scale industrial production of this compound, the chosen synthetic route must be cost-effective, scalable, safe, and environmentally acceptable. While specific industrial processes for this exact compound are not widely published, a plausible approach for large-scale synthesis would be based on the direct alkylation of a phenylacetic acid derivative or phenylacetonitrile, as these methods often utilize readily available and relatively inexpensive starting materials. google.com

A potential industrial process could involve the following key steps:

Reaction Setup: A large, jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature control system, and a reflux condenser would be used.

Raw Material Charging: Phenylacetic acid ester (e.g., ethyl phenylacetate) would be charged into the reactor with a suitable solvent.

Base Addition: A strong base, such as sodium ethoxide or sodium amide, would be carefully added to the reactor to generate the enolate of the phenylacetic acid ester. This step is often exothermic and requires precise temperature control.

Alkylation: Cyclopentyl bromide would then be added to the reactor. The reaction mixture would be heated to an optimal temperature to ensure complete reaction.

Hydrolysis (Saponification): After the alkylation is complete, an aqueous solution of a strong base like sodium hydroxide would be added, and the mixture heated to hydrolyze the ester to the sodium salt of this compound.

Workup and Isolation: The reaction mixture would be cooled, and the aqueous layer separated. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.

Purification: The crude product would be collected by filtration and purified by recrystallization from a suitable solvent to achieve the desired purity.

Safety considerations for large-scale production would include the handling of flammable solvents, corrosive acids and bases, and managing the exothermicity of the reactions. researchgate.net Process optimization would focus on maximizing yield, minimizing reaction times, and developing efficient purification methods.

Derivatization Strategies for this compound

Derivatization of the carboxylic acid group of this compound is a common strategy to modulate its physicochemical properties and biological activity. The most common derivatives are esters and amides.

Esters: this compound can be readily converted to its corresponding esters via Fischer esterification. This involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and typically with heating. The reaction is an equilibrium process, and the removal of water can drive it to completion.

Alternatively, esters can be prepared under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester. For example, reaction of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields cyclopentylphenylacetyl chloride. This highly reactive acid chloride can then be treated with an alcohol to form the desired ester.

Amides: Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. googleapis.com This reaction typically requires the use of a coupling agent to activate the carboxylic acid and facilitate amide bond formation. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

The general procedure involves dissolving this compound, the desired amine, and the coupling agent in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion. A patent for a related compound, N-(piperidin-4-yl)-2-cyclopentyl-2-hydroxy-2-phenylacetamide, describes a similar amide coupling strategy. googleapis.com

Structural modifications of this compound can be undertaken to enhance its biological activity and improve its metabolic stability. These modifications often target the phenyl ring, the cyclopentyl ring, or the acetic acid moiety.

Modifications for Enhanced Biological Activity: The biological activity of this compound derivatives can be fine-tuned by introducing various substituents on the phenyl ring. For example, in the context of developing muscarinic receptor antagonists, the nature and position of substituents on the aromatic ring can significantly influence receptor affinity and selectivity. nih.govpharmacy180.comnih.gov Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at different positions on the phenyl ring can alter the electronic properties and steric profile of the molecule, leading to changes in its interaction with biological targets.

Modifications for Enhanced Metabolic Stability: Metabolic instability can limit the in vivo efficacy of a drug candidate. A common strategy to improve metabolic stability is to block potential sites of metabolism. For phenylacetic acid derivatives, the phenyl ring and the benzylic position are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Introducing fluorine atoms at metabolically labile positions is a widely used technique to enhance metabolic stability. researchgate.netchemrxiv.org For instance, fluorination of the cyclopentyl ring or the phenyl ring could prevent hydroxylation at those sites, thereby increasing the half-life of the compound in the body. Another approach is to introduce steric hindrance near metabolic hotspots to prevent the binding of metabolic enzymes.

Development of this compound Analogs for Targeted Research

The chemical framework of this compound offers multiple avenues for structural modification to generate analogs with tailored biological activities. Researchers have explored the derivatization of the carboxylic acid group, as well as substitutions on both the phenyl and cyclopentyl rings, to investigate structure-activity relationships (SAR) and develop compounds for specific therapeutic targets, particularly in the realm of anti-inflammatory agents. chemimpex.com

The primary functional handle for derivatization is the carboxylic acid group, which can be readily converted into a variety of functional groups, including esters and amides. nih.gov These modifications not only alter the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, but also allow for the introduction of diverse chemical entities to probe interactions with biological macromolecules.

For instance, the synthesis of a series of amide derivatives can be achieved by activating the carboxylic acid of this compound, often using reagents like thionyl chloride to form the acyl chloride, followed by reaction with a range of primary or secondary amines. This approach allows for the systematic introduction of different substituents on the amide nitrogen, enabling a detailed exploration of the SAR for a particular biological target.

While specific, publicly available research focusing exclusively on the development of a wide array of this compound analogs for a single, defined biological target is limited, the principles of analog design and the synthetic strategies employed for other phenylacetic acid derivatives provide a clear roadmap for such endeavors. The general approach involves the synthesis of a library of compounds with systematic structural variations, followed by biological evaluation to identify key structural features responsible for the desired activity.

For example, in the broader context of developing novel anti-inflammatory agents, researchers often synthesize a series of analogs of a lead compound like this compound. These analogs might include variations in the size and nature of the alkyl group attached to the phenyl ring, the introduction of substituents on the phenyl ring, and the conversion of the carboxylic acid to various bioisosteres. nih.govnih.gov The biological activity of these analogs, such as their ability to inhibit specific enzymes involved in the inflammatory cascade, is then assessed.

The table below illustrates a hypothetical set of analogs that could be synthesized from this compound for targeted research, along with the rationale for their design.

CompoundStructureModification from Parent CompoundRationale for SynthesisPotential Biological Target
This compoundC₁₃H₁₆O₂Parent CompoundLead compound for analog development.Enzymes (e.g., COX, LOX), G-protein coupled receptors.
CyclopentylphenylacetamideC₁₃H₁₇NOAmide derivative of the carboxylic acid.To investigate the role of the carboxylic acid in binding and to introduce hydrogen bond donor/acceptor capabilities.Enzyme active sites with specific hydrogen bonding requirements.
Methyl cyclopentylphenylacetateC₁₄H₁₈O₂Methyl ester derivative of the carboxylic acid.To increase lipophilicity and assess the importance of the acidic proton.Targets requiring penetration of lipophilic membranes.
(4-Chlorophenyl)cyclopentylacetic acidC₁₃H₁₅ClO₂Addition of a chloro group to the phenyl ring.To explore the effect of electronic and steric changes on the phenyl ring on target binding.Targets with specific hydrophobic pockets that can accommodate substituted phenyl rings.

Detailed research findings from such hypothetical studies would typically be presented in scientific literature, including synthetic procedures, characterization data for the new compounds, and the results of biological assays. This information is crucial for establishing a clear SAR, which guides the further optimization of lead compounds towards the development of potent and selective therapeutic agents.

Pharmacological and Biochemical Investigations of Cyclopentylphenylacetic Acid

Mechanisms of Action and Molecular Interactions of Cyclopentylphenylacetic Acid

The biological effects of this compound are rooted in its interactions with various molecular targets, including receptors and enzymes. The specific nature of these interactions is influenced by the compound's three-dimensional structure.

Ligand-Receptor Binding Studies for this compound

The interaction of a compound with specific receptors is a critical determinant of its pharmacological profile. Ligand-receptor binding assays are employed to quantify the affinity of a compound for a particular receptor. labome.com These studies often utilize techniques like radioligand binding assays or fluorescence-based methods to determine key parameters such as the dissociation constant (Kd) or the inhibition constant (Ki), which are measures of binding affinity. researchgate.netnsf.gov

In the context of this compound and its derivatives, research has explored their potential to bind to various receptors. For instance, derivatives of this compound have been investigated for their selectivity towards muscarinic M3 receptors over M2 receptors. acs.org One study on a series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, which are structurally related to this compound, revealed that the acid moiety served as a versatile template for enhancing selectivity for M3 over M2 receptors. acs.org A particular analog in this series demonstrated a 190-fold selectivity for human M3 receptors (Ki = 2.8 nM) compared to M2 receptors (Ki = 530 nM). acs.orgacs.org

Table 1: Receptor Binding Affinity of a this compound Derivative

Compound Receptor Ki (nM) Selectivity (M2/M3)
1-(6-aminopyridin-2-ylmethyl)piperidine analogue M3 2.8 190-fold
M2 530

Data sourced from a human binding assay. acs.orgacs.org

Enzyme Interaction and Inhibition Kinetics of this compound

This compound and its analogs have been studied for their interactions with various enzymes, a key aspect of their mechanism of action. researchgate.net A significant area of this research focuses on cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins (B1171923)—lipid compounds that mediate inflammation, pain, and fever. nih.gov The inhibition of COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

The interaction between a compound and an enzyme can be characterized by its inhibition constant (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by half. Studies on derivatives of cyclopentyl-phenyl-acetyl chloride, a related compound, have shown significant inhibitory effects on certain cancer cell lines. For example, one such derivative exhibited an IC50 value of approximately 0.5 μM against U87MG glioma cells, while showing minimal toxicity to normal astrocytes, indicating a degree of selectivity.

The interaction with enzymes is often hydrophobic, with the exception of the carboxylate group. nih.gov The structure of the alkyl chain can influence the interaction, with shorter chains having weaker interactions and longer chains potentially causing steric hindrance. researchgate.net

Stereochemical Influence on Biological Activity and Target Selectivity

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in the biological activity of many drugs. nih.gov The two mirror-image forms of a chiral molecule are called enantiomers (e.g., R- and S-enantiomers), and they can exhibit different pharmacological and toxicological properties because biological systems, such as receptors and enzymes, are themselves chiral. nih.govsolubilityofthings.com

The presence of a chiral center in this compound means it can exist as different enantiomers. This stereochemistry can significantly influence its interaction with biological targets. For example, in the case of the anti-inflammatory drug ibuprofen (B1674241), the S-enantiomer is responsible for most of the therapeutic effect, while the R-enantiomer has minimal anti-inflammatory activity. solubilityofthings.com

Research into the enzymatic resolution of α-cyclopentylphenylacetic acid enantiomers highlights the importance of stereochemistry. researchgate.net Different enantiomers can have varying affinities for the active site of an enzyme, leading to selective catalysis. This principle is fundamental in developing enantiomerically pure drugs to enhance therapeutic efficacy and potentially reduce side effects. nih.gov

Biological Activities of this compound and its Derivatives

Research has primarily focused on the anti-inflammatory and analgesic properties of this compound and its related compounds. chemimpex.comgoogle.comgoogleapis.com

Anti-inflammatory Properties Research

This compound is among a group of phenylacetic acid derivatives that have been investigated for their anti-inflammatory properties. google.comgoogle.comgoogleapis.com The anti-inflammatory effects of such compounds are often linked to their ability to inhibit the production of inflammatory mediators.

Analgesic Potency Assessment

In addition to anti-inflammatory activity, this compound and its analogs have been evaluated for their potential as analgesics. chemimpex.comgoogle.comgoogleapis.com The assessment of analgesic potency is often carried out using various animal models. For example, lappaconitine, another compound with analgesic properties, and its derivatives have been studied for their ability to alleviate pain. nih.gov The analgesic effects are often mediated through complex mechanisms, which can involve the modulation of ion channels or the interaction with specific receptors in the central and peripheral nervous systems. nih.gov

Antimicrobial Activity Studies

Further research into phenolic acids, a broader class to which this compound belongs, has demonstrated their general antimicrobial capabilities. mdpi.com These plant-derived molecules exhibit activity against a range of bacteria, including both native and drug-resistant strains of Staphylococcus epidermidis and Staphylococcus aureus, as well as Escherichia coli. mdpi.com The antimicrobial efficacy of phenolic acids appears to be influenced by their chemical structure, with a general trend of slightly decreased effectiveness as the number of hydroxyl and methoxy (B1213986) groups on the molecule increases. mdpi.com

In a specific study, phenylacetic acid (PAA) isolated from Bacillus megaterium L2 demonstrated significant antibacterial activity against Agrobacterium tumefaciens T-37, a plant pathogen. peerj.com The mechanism of action for PAA in this context involves disrupting the integrity of the bacterial cell membrane, leading to leakage of intracellular components and inhibition of protein synthesis. peerj.com

It is important to note that while these studies provide insights into the antimicrobial potential of related compounds, direct and extensive research specifically on the antimicrobial profile of this compound itself is still an area for further exploration.

Anticancer Potential and Antiproliferative Effects of this compound Derivatives

Derivatives of this compound have emerged as a subject of interest in anticancer research, with studies exploring their effects on various cancer cell lines, particularly glioma.

Recent studies have suggested that derivatives of this compound may exhibit anticancer properties through the inhibition of heme oxygenase-1 (HO-1). HO-1 is an enzyme that plays a role in cancer cell proliferation and survival. nih.gov The inhibition of HO-1 has been linked to reduced invasiveness and increased apoptosis in cancer cells, with notable effects observed in glioma models. The HO system is involved in various physiological processes, including cytoprotection, inflammation, and apoptosis, and selective inhibition of the inducible HO-1 isoform is a key area of research. nih.gov

Research has shown that inhibiting HO-1, a potential mechanism of action for this compound derivatives, can lead to a decrease in cancer cell invasiveness and an enhancement of apoptosis. Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. uran.uapensoft.net Studies on other anticancer compounds have demonstrated that the induction of apoptosis is a key mechanism for their therapeutic effects. mdpi.commdpi.com For example, derivatives of robustic acid have been shown to induce apoptosis in human leukemic cells. mdpi.com Similarly, dichloroacetic acid derivatives can trigger apoptosis and inhibit the growth of cancer cells. uran.ua

Investigations into the antiproliferative effects of cyclopentyl derivatives have revealed significant inhibition of glioma cell lines, such as U87MG. The potency of these compounds against cancer cells is significantly influenced by the substituent groups on the phenyl ring. Furthermore, studies focusing on the selectivity of these derivatives have indicated an increased selectivity for cancer cells over normal cells. One particular compound demonstrated an IC₅₀ value of approximately 0.5 μM against U87MG cells while exhibiting minimal toxicity to normal astrocytes. This highlights the potential for developing derivatives with a favorable therapeutic window.

The table below summarizes the antiproliferative effects of a cyclopentyl derivative against a glioma cell line.

Cell LineCompoundIC₅₀ ValueReference
U87MG (Glioma)Cyclopentyl Derivative~0.5 μM

Anticholinergic Agent Development and Muscarinic Receptor Selectivity

This compound has served as a foundational structure in the development of anticholinergic agents. google.com These agents are designed to act as "soft drugs," which are active compounds that metabolize into inactive forms, potentially reducing systemic toxicity. google.comufl.edu

Derivatives of this compound have been synthesized and evaluated for their anticholinergic activity, particularly their selectivity for muscarinic receptor subtypes. ufl.eduacs.orgacs.org Research has focused on developing antagonists with high selectivity for the M₃ muscarinic receptor over the M₂ receptor. acs.orgacs.org For instance, a series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides were designed based on the this compound scaffold to improve this selectivity. acs.orgacs.org One such derivative, a 1-(6-aminopyridin-2-ylmethyl)piperidine analogue, demonstrated a 190-fold selectivity for M₃ receptors over M₂ receptors in a human binding assay. acs.orgacs.org

The table below presents the binding affinities (Ki) of a selective M₃ receptor antagonist derived from the this compound template.

ReceptorCompoundKi (nM)Selectivity (M₂/M₃)Reference
M₃1-(6-aminopyridin-2-ylmethyl)piperidine analogue2.8190-fold acs.orgacs.org
M₂1-(6-aminopyridin-2-ylmethyl)piperidine analogue530 acs.orgacs.org

The development of such selective antagonists may be beneficial in clinical situations where targeting the M₃ receptor is desirable. acs.orgacs.org The anticholinergic activity of these compounds has been investigated in vitro using methods such as the guinea pig ileum assay, which measures the inhibition of carbachol-induced muscle spasms. google.com

Antihypertensive Properties Research

This compound has been noted for its potential antihypertensive activity. biosynth.com Research has indicated that this compound can be used to address high blood pressure. biosynth.com Derivatives of this compound have also been explored in the context of developing antihypertensive agents. For example, (S)-S-(cyclopentylphenylacetyl)-4,5,6,7-tetrahydro-1-[(4-methoxy-3-methylphenyl)methyl]-1H-imidazo-[4,5-c]pyridine-6-carboxylic acid was synthesized using this compound as a starting material in research aimed at developing compounds with antihypertensive activity. google.com The antihypertensive effects of such compounds are often evaluated by their ability to antagonize the action of angiotensin II, a known pressor peptide. google.com

Metabolic Pathways and Biotransformation of this compound

Ester Hydrolysis as a Major Metabolic Clearance Pathway

Ester hydrolysis has been identified as a significant metabolic route for various therapeutic agents, leading to the formation of active or inactive metabolites. nih.govchemsrc.comsigmaaldrich.com In the context of this compound, this pathway is particularly relevant for its precursor compounds.

One prominent example is the metabolic clearance of ciclotropium (B12748957) bromide, a parasympatholytic agent. nih.govsigmaaldrich.com The biotransformation of ciclotropium involves the cleavage of its ester bond, a reaction that results in the formation of this compound (referred to in studies as alpha-phenylciclopentylacetic acid or PCA). nih.govsigmaaldrich.com This hydrolytic process represents a primary clearance mechanism for the parent drug. nih.gov The reaction is catalyzed by esterases and is a classic example of a "soft drug" approach, where a therapeutically active compound is designed to decompose via predictable hydrolytic pathways to inactive metabolites, thereby potentially reducing systemic toxicity. ufl.edu

Hydrolysis is a fundamental chemical reaction in which water splits a bond; in the case of esters, this can be catalyzed by either an acid or a base. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis is a reversible reaction, essentially the reverse of esterification. libretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields an alcohol and a carboxylate salt, driving the reaction to completion. libretexts.orgchemistrysteps.com The enzymatic hydrolysis observed in biological systems often follows similar principles, providing an efficient means of metabolizing ester-containing compounds. nih.gov

Key Findings on Ester Hydrolysis:

Precursor: Ciclotropium bromide nih.gov

Metabolite: this compound (PCA) nih.gov

Mechanism: Cleavage of the ester bond nih.govsigmaaldrich.com

Significance: Represents a major metabolic clearance pathway for the parent compound. nih.govchemsrc.com

Involvement in Lipid Metabolism Pathways

While direct, extensive studies detailing the specific role of this compound in lipid metabolism are not prominently available, research into structurally related compounds, particularly acetic acid, provides insight into potential mechanisms. Acetic acid has been shown to influence lipid metabolism by activating the AMP-activated protein kinase (AMPK) signaling pathway. nih.govplos.org

AMPK acts as a central regulator of cellular energy homeostasis. plos.org Studies on bovine hepatocytes demonstrated that acetic acid activates AMPK, which in turn leads to:

Increased Lipid Oxidation: Activation of AMPK enhances the expression of genes involved in fatty acid oxidation, such as those regulated by peroxisome proliferator-activated receptor α (PPARα). plos.org

Decreased Lipid Synthesis: Activated AMPK reduces the expression of lipogenic genes by downregulating transcription factors like sterol regulatory element-binding protein 1c (SREBP-1c) and carbohydrate responsive element-binding protein (ChREBP). plos.org It also directly inhibits the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. plos.org

These findings in related molecules suggest that, as a carboxylic acid, this compound could potentially interact with similar energy metabolism pathways, although specific research is required to confirm this hypothesis. nih.govplos.orgfrontiersin.org

Enzyme-Mediated Biotransformations of this compound

The biotransformation of this compound and its derivatives is mediated by various enzymes. The primary enzymatic reaction associated with CPAA is hydrolysis, as discussed previously, where esterases play a crucial role in cleaving ester prodrugs to yield the acid. nih.gov

Enzymatic processes are also central to the chiral-specific metabolism and resolution of CPAA enantiomers. Studies have employed specific enzymes for enantioselective hydrolysis. For instance, the enzyme Novozym 40086 has been used in the kinetic resolution of this compound enantiomers through the selective hydrolysis of its ester form. scilit.comresearchgate.net Such research highlights the ability of microbial and other enzymes to distinguish between the stereoisomers of the compound, a critical factor in its pharmacological activity.

Furthermore, derivatives of CPAA, such as Cyclopentyl-phenyl-acetyl chloride, are known to be reactive acylating agents that can modify proteins and enzymes, thereby influencing biochemical pathways. This reactivity suggests that CPAA itself, or its activated forms within the cell, could potentially interact with and be transformed by a range of metabolic enzymes.

Studies on Metabolic Stability in Biological Systems

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and duration of action. Research into analogues of this compound has shed light on its stability.

In one study, a series of compounds based on a (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide scaffold was developed. acs.orgacs.org This acid moiety was found to be a versatile template for improving receptor selectivity compared to the corresponding this compound group. acs.org However, the in vitro metabolic stability of these initial analogues in dog and human hepatic microsomes was deemed insufficient. acs.orgacs.org This lack of stability necessitated further chemical modification, such as the introduction of a hydrophilic group, to identify compounds with both high receptor affinity and good metabolic stability. acs.org These findings suggest that the core structure of this compound may be susceptible to metabolic breakdown in liver microsomes, a common site of drug metabolism.

Pharmacokinetic Research Methodologies for this compound

To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, specialized analytical methods are required. A key challenge and focus of this research has been the development of assays that can distinguish between its enantiomers.

Development of Enantiospecific Metabolite Assays

Given that many chiral drugs exhibit enantiomer-specific pharmacology and pharmacokinetics, the development of enantiospecific assays is crucial. A significant advancement in this area was the creation of a new enantiospecific assay to measure this compound (PCA) as a metabolite of ciclotropium. nih.gov

This method allows for the quantification of individual PCA enantiomers in biological samples like plasma and urine. The assay is based on a multi-step process:

Extraction: PCA is first extracted from the biological matrix (plasma or urine) at a controlled pH. nih.gov

Chiral Derivatization: The extracted PCA is then reacted with a chiral derivatizing agent. In the described method, this involves N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDAC) and the primary amine S-FLOPA, a chiral coupling component derived from S-flunoxaprofen. nih.gov R-(--)-Ibuprofen is used as an internal standard. nih.gov

HPLC Separation: The resulting diastereomeric derivatives are separated using High-Performance Liquid Chromatography (HPLC) on a silica (B1680970) gel stationary phase. nih.gov

Detection: The separated derivatives are quantified using a fluorescence detector. nih.gov

This enantiospecific assay provides the necessary sensitivity and selectivity to study the stereochemical aspects of ciclotropium's metabolism and the pharmacokinetics of its metabolite, this compound. nih.gov

Table 1: Parameters of the Enantiospecific Assay for this compound (PCA)

ParameterDescriptionReference
Analytealpha-Phenylciclopentylacetic acid (PCA) nih.gov
Internal StandardR-(--)-Ibuprofen nih.gov
Derivatization AgentsN-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDAC) and S-FLOPA nih.gov
ChromatographyHPLC with a silica gel stationary phase (Zorbax Sil) nih.gov
Mobile Phasen-hexane-chloroform-ethanol (100:10:1, by vol.) nih.gov
Detection MethodFluorescence (305/355 nm) nih.gov
Limit of Quantification (Plasma)1.0 ng/ml nih.gov
Limit of Quantification (Urine)10 ng/ml nih.gov

Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Research Findings

The comprehensive ADME profile of this compound as a standalone agent is not extensively detailed in publicly available research. However, its pharmacokinetic properties can be inferred from studies where it appears as a metabolite of more complex pharmaceutical compounds and through the investigation of its structural analogues.

Research indicates that this compound is a significant metabolite of other active substances. For instance, it is formed through the ester hydrolysis of the anticholinergic agent, Ciclotropium. chemsrc.com This metabolic pathway suggests that once formed, this compound would be present in systemic circulation and undergo its own distribution and elimination processes.

In vitro studies of compounds containing the this compound moiety have suggested that this chemical group can be metabolically labile. Some analogues have demonstrated insufficient metabolic stability in laboratory settings, indicating that the this compound structure is susceptible to biotransformation. acs.org

Further insight into its metabolic fate can be drawn from studies on structurally similar compounds. For example, research on (2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid, which also contains a cyclopentyl ring, revealed that it is well-absorbed and undergoes extensive metabolism. nih.gov The primary metabolic pathway for this related compound was hydroxylation of the cyclopentyl group, leading to various diastereomers which were subsequently oxidized to a ketone. nih.gov This suggests that this compound may also be metabolized via oxidation of its cyclopentyl ring.

While direct studies on the absorption and distribution of this compound are limited, its nature as a carboxylic acid suggests it would exhibit pH-dependent permeability. nih.gov Generally, the distribution of a compound is influenced by factors such as its lipophilicity and plasma protein binding.

The excretion of this compound, once formed as a metabolite, would likely proceed via renal and/or biliary pathways, potentially after further biotransformation to more polar derivatives to facilitate elimination.

The following table summarizes the key research findings related to the ADME characteristics of this compound, primarily in its role as a metabolite.

ADME Parameter Research Finding Inference for this compound Source
Metabolism A known metabolite of Ciclotropium, formed via ester hydrolysis.It is produced in vivo from parent drug molecules. chemsrc.com
Metabolism Analogues containing the this compound group showed insufficient in vitro metabolic stability.The compound itself is likely susceptible to metabolic breakdown. acs.org
Metabolism A structurally similar compound, (2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid, is primarily metabolized by hydroxylation of the cyclopentyl moiety.A probable metabolic pathway is the oxidation of its cyclopentyl ring. nih.gov

Advanced Analytical and Computational Methodologies in Cyclopentylphenylacetic Acid Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and determining the purity of Cyclopentylphenylacetic acid. eurekaselect.comjchps.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and functional groups. eurekaselect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals provide information about the different types of protons and their neighboring atoms. The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, often around 12 ppm. libretexts.org The protons on the phenyl ring and the cyclopentyl ring would exhibit characteristic signals in the aromatic and aliphatic regions of the spectrum, respectively.

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid typically appears in the range of 165-185 ppm. libretexts.org The carbons of the phenyl and cyclopentyl groups would also have distinct chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in this compound.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. libretexts.org

A strong absorption band between 1710 and 1760 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org The exact position depends on whether the acid exists as a monomer or a hydrogen-bonded dimer. libretexts.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

A summary of expected spectroscopic data for this compound is presented in the table below.

Technique Expected Observations
¹H NMRBroad singlet (~12 ppm, COOH), signals in the aromatic region (phenyl), signals in the aliphatic region (cyclopentyl)
¹³C NMRSignal ~165-185 ppm (C=O), signals for aromatic and aliphatic carbons
IR SpectroscopyBroad band 2500-3300 cm⁻¹ (O-H), strong band 1710-1760 cm⁻¹ (C=O)
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of C₁₃H₁₆O₂

Chromatographic Methods for Enantiomeric Separation and Quantification

Since this compound possesses a chiral center, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they often exhibit different pharmacological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

The choice of the chiral stationary phase is crucial for achieving successful enantiomeric separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The mobile phase composition, flow rate, and column temperature are optimized to maximize the resolution between the enantiomeric peaks.

For quantification, a detector such as a UV-Vis detector is used. The area under each enantiomeric peak is proportional to its concentration. A calibration curve is typically constructed using standards of known concentration to ensure accurate quantification.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become powerful tools in drug discovery and development, providing insights into the behavior of molecules at the atomic level. These methods are applied to this compound to understand its structure-activity relationships, predict its binding affinity to biological targets, and model its therapeutic efficacy and selectivity.

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For this compound, this involves synthesizing and testing a series of analogs with systematic modifications to the phenyl ring, the cyclopentyl group, and the carboxylic acid moiety.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to develop mathematical models that correlate the structural properties of these analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

To understand how this compound interacts with its biological target, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to its target protein. It helps to identify the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time. These simulations can reveal the flexibility of the binding site, the stability of the ligand's binding pose, and the energetic contributions of different interactions.

Predictive modeling aims to forecast the therapeutic efficacy and selectivity of this compound and its analogs. This involves developing computational models that can predict properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects. By integrating data from various sources, including in vitro assays and computational predictions, researchers can prioritize compounds with the most promising therapeutic profiles for further development.

Advanced Kinetic and Mechanistic Studies

Understanding the kinetics and mechanism of action of this compound is crucial for optimizing its therapeutic effects. Advanced kinetic studies can determine the rates of its binding to and dissociation from its target, providing insights into its potency and duration of action.

Mechanistic studies aim to elucidate the precise molecular events that occur following the binding of this compound to its target. This may involve a combination of experimental techniques, such as site-directed mutagenesis and biophysical assays, and computational methods to build a detailed model of its mechanism of action.

Enzyme Kinetic Analysis of this compound Interactions with Specific Enzymes

The interaction of this compound and its derivatives with enzymes, particularly those involved in the inflammatory cascade, has been a subject of scientific investigation. While specific kinetic parameters such as K_m, V_max, and K_i for this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights into its potential enzymatic interactions.

A notable study focused on a class of compounds described as [(cyclopentyl)ethyl]benzoic acid inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). One lead compound from this study, structurally related to this compound, demonstrated significant inhibitory potency. For this compound, an IC_80 value of 24 nM was determined for the inhibition of prostaglandin E2 (PGE2) formation in in-vitro lipopolysaccharide-stimulated human whole blood. nih.gov This indicates a strong potential for this compound to interact with and inhibit key enzymes in the prostaglandin synthesis pathway.

The mechanism of inhibition for many non-steroidal anti-inflammatory drugs (NSAIDs) that share structural similarities with this compound often involves competitive inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov These inhibitors typically compete with the natural substrate, arachidonic acid, for the active site of the enzyme. nih.gov The inhibition can be reversible, and in some cases, time-dependent, involving a multi-step binding process. nih.gov

Interactive Data Table: Inhibitory Activity of a Structurally Similar Compound

Compound ClassTarget EnzymeAssay SystemParameterValue
[(cyclopentyl)ethyl]benzoic acidmPGES-1LPS-stimulated human whole bloodIC_8024 nM

Note: This data is for a structurally related compound and is presented to illustrate the potential inhibitory profile of this compound.

Mechanistic Studies of Biological Pathways Affected by this compound

The biological pathways likely affected by this compound are primarily those involved in inflammation and pain, centering on the arachidonic acid cascade. This intricate pathway leads to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. researchgate.netcaymanchem.comnih.govresearchgate.net

The key enzymes in this cascade are phospholipase A2, which releases arachidonic acid from cell membranes, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that metabolize it. caymanchem.comresearchgate.net There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. jpp.krakow.plnih.gov

Given the inhibitory activity of structurally similar compounds on prostaglandin E2 synthesis, it is highly probable that this compound exerts its effects by modulating the COX pathway. Inhibition of COX enzymes would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. jpp.krakow.pl Specifically, a reduction in PGE2, a major pro-inflammatory prostaglandin, would be a primary outcome of this inhibition. nih.gov

Further research is necessary to fully elucidate the precise molecular interactions and the selectivity of this compound for COX-1 versus COX-2. The selectivity profile is a critical determinant of the therapeutic and side-effect profiles of NSAIDs. Selective inhibition of COX-2 is often desirable to reduce the gastrointestinal side effects associated with the inhibition of COX-1. nih.govjpp.krakow.pl

Research Applications and Emerging Potentials of Cyclopentylphenylacetic Acid

Cyclopentylphenylacetic Acid as a Synthetic Intermediate in Pharmaceutical Development

The structural framework of this compound is of significant interest in medicinal chemistry. As a synthetic intermediate, it provides a core scaffold that can be chemically modified to produce active pharmaceutical ingredients (APIs). mdpi.com Intermediates are crucial chemical compounds that form the building blocks of APIs. osti.gov The properties of this compound allow it to be a versatile starting point for developing new therapeutic agents. researchgate.net

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications. researchgate.net The broader class of phenylacetic acid derivatives is foundational to many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and diclofenac. acs.org The mechanism of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins (B1171923). mdpi.comgoogle.com Research into related [(cycloalkylmethyl)phenyl]acetic acids has shown that compounds in this series can exhibit potent anti-inflammatory and analgesic activities. mdpi.com The synthesis of new derivatives is a continual area of research aimed at discovering agents with improved efficacy and profiles.

In the field of drug discovery, "building blocks" are versatile chemical reagents and core scaffolds used to synthesize new chemical entities and analogues of known biologically active compounds. This compound functions as such a building block, facilitating the creation of more complex molecules through organic synthesis. researchgate.net Its structure can be strategically modified to interact with biological systems, making it a valuable component in the formulation and synthesis of novel drugs. researchgate.net Phenylacetic acid itself is a known building block for numerous pharmaceuticals, including bendazol, camylofin, and penicillin G, highlighting the importance of this chemical class in developing diverse therapeutic agents. acs.org

Table 1: Overview of Research Applications for this compound

Field of Application Specific Role of this compound Primary Objective
Pharmaceuticals Precursor to Anti-inflammatory DrugsSynthesis of novel analgesic and anti-inflammatory agents. researchgate.net
Building Block for Bioactive MoleculesCreation of complex molecules for new drug discovery. researchgate.net
Agrochemicals Intermediate in FormulationDevelopment of effective and environmentally conscious herbicides and pesticides. researchgate.net
Biochemistry Research ToolElucidation of metabolic pathways and enzyme interactions. researchgate.net
Material Science Polymer AdditiveEnhancement of properties for materials used in coatings and adhesives. researchgate.net
Derivatization for SeparationCreation of functionalized materials for separation technologies.

Role in Agrochemical Research and Development

Beyond pharmaceuticals, this compound is utilized in the formulation of agrochemicals. researchgate.net It serves as an intermediate in the development of herbicides and pesticides. researchgate.net The goal in this field is often to create compounds that are effective against target pests or weeds while minimizing environmental impact. researchgate.net Patents related to phenylacetic acid derivatives describe compounds with fungicidal, insecticidal, and acaricidal activity, demonstrating the utility of this chemical scaffold in crop protection.

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science. It can be incorporated into polymer formulations to enhance the physical or chemical properties of materials, such as those used in advanced coatings and adhesives. researchgate.net

Derivatization, or the chemical modification of a compound, can be used to create new materials with specialized functions. While direct studies on this compound for creating adsorbents for polycyclic aromatic hydrocarbons (PAHs) are not prominent, the functionalization of its parent compound, phenylacetic acid, provides a strong precedent. For instance, phenylboronic acid-modified poly(acrylic acid)—a derivative of PAA—has been used to construct layered films for use in separation and sensor technologies.

PAHs are hazardous environmental pollutants that arise from the incomplete combustion of organic matter. The development of effective adsorbents to remove them from water or soil is an important area of research. researchgate.net Functionalized materials, including those based on clays (B1170129) or zeolites, are often used for this purpose. researchgate.net The derivatization of molecules containing phenyl groups, such as this compound, presents a potential avenue for designing novel adsorbent surfaces tailored for capturing aromatic pollutants like PAHs through intermolecular interactions.

This compound as a Research Probe

This compound, a derivative of phenylacetic acid (PAA), holds potential as a specialized tool in various biomedical research areas. Its utility as a research probe is being explored in contexts ranging from receptor pharmacology to the investigation of metabolic pathways. The structural characteristics of this compound allow it to serve as a specific molecular instrument to investigate complex biological systems. The following sections detail its application in the study of adenosine (B11128) receptors, mitotic kinases, and bacterial metabolic pathways.

Currently, publicly available research data does not indicate the use of this compound as a direct research probe for Adenosine A1 Receptor (A1AR) structure-function studies. While other molecules containing a cyclopentyl group, such as 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and N6-cyclopentyladenosine (CPA), are well-established as selective antagonists and agonists for A1AR, these compounds are structurally distinct from this compound.

Based on available scientific literature, there is no direct evidence of this compound being used as a research probe for the investigation of Mitotic Kinase TTK (also known as Mps1) inhibition. The field of TTK inhibition is an active area of cancer research, with numerous small molecule inhibitors being developed and tested. chemrxiv.orgnih.gov However, these inhibitors typically possess complex heterocyclic scaffolds that are not structurally related to this compound.

This compound can be utilized as a research probe in studies of the bacterial phenylacetic acid (PAA) catabolic pathway, which is increasingly recognized for its role in antimicrobial resistance and virulence. frontiersin.orgnih.gov PAA is a central intermediate in the degradation of various aromatic compounds by bacteria and is involved in processes like biofilm formation. frontiersin.orgnih.gov The PAA catabolic pathway, encoded by the paa operon, has been identified as a potential target for developing new antimicrobial strategies. nih.govswinburne.edu.au

Research in opportunistic pathogens like Acinetobacter baumannii has revealed that this pathway is a key part of the bacterial stress response. nih.govasm.org Studies have shown that exposure to subinhibitory concentrations of certain antibiotics leads to the upregulation of the paa operon. nih.govnih.gov This response is linked to changes in bacterial physiology, including the repression of Csu pilus expression, which is involved in biofilm formation. frontiersin.orgnih.gov

The use of PAA derivatives in these studies is crucial. For instance, non-metabolizable analogs of PAA can be used to study the regulatory effects of PAA accumulation without the cell being able to use it as a carbon source. nih.govnih.gov By blocking the PAA degradation pathway, researchers have observed increased susceptibility of bacteria to both antibiotics and oxidative stress, as well as reduced virulence. nih.govasm.org In A. baumannii, the catabolism of PAA has been shown to enhance biofilm formation, increase bacterial surface adherence, and boost efflux pump activity, all of which contribute to increased resistance to antibiotics like ciprofloxacin (B1669076) and ampicillin. nih.gov

Interfering with the PAA pathway could lead to novel therapeutic approaches. nih.gov For example, blocking PAA catabolism has been shown to attenuate virulence in animal models of infection. nih.gov This suggests that PAA derivatives, potentially including this compound, could be repurposed as anti-virulence agents to combat multidrug-resistant bacterial infections. asm.orgnih.gov

Table 1: Effects of Phenylacetic Acid (PAA) Pathway Modulation on Acinetobacter baumannii

Experimental ConditionObserved EffectImplication for Antimicrobial ResistanceReference
Exposure to subinhibitory antibiotic concentrationsUpregulation of paa operon expressionPathway is part of the antibiotic stress response nih.govnih.gov
Exogenous addition of PAAReverses antibiotic-induced repression of Csu pilus and biofilm formationPAA acts as a signaling molecule in stress adaptation frontiersin.orgnih.gov
Mutation blocking PAA degradation (e.g., in paaB gene)Increased susceptibility to antibiotics and oxidative stress; attenuated virulencePathway is a potential therapeutic target nih.gov
PAA as a primary carbon sourceTwo-fold increase in biofilm formation; 8% increase in surface adherenceEnhanced virulence and persistence nih.gov
PAA as a primary carbon sourceIncreased efflux pump activity; decreased outer membrane permeability2- to 3-fold increase in MIC for ciprofloxacin, ampicillin, etc. nih.gov

Future Directions and Translational Research in Cyclopentylphenylacetic Acid Chemistry

Exploration of Novel Therapeutic Targets for Cyclopentylphenylacetic Acid and its Analogs

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications. chemimpex.com Research into its analogs has unveiled a broad spectrum of potential therapeutic applications, extending into several disease areas.

Derivatives of this compound, such as Carbetapentane, have been identified as potent ligands for sigma 1 receptor sites. nih.gov This interaction suggests potential efficacy as antitussive, anticonvulsant, and anti-ischemic agents. nih.gov Further investigations have explored other phenylacetic acid derivatives as agonists for human peroxisome proliferator-activated receptors (hPPARs), which could lead to new treatments for insulin (B600854) resistance by lowering glucose and triglyceride levels. nih.gov

Recent drug discovery efforts have also identified novel cyclopentane (B165970) carboxylic acids as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for pain management. nih.gov Additionally, related structures, such as 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, have been evaluated as potential antidepressants, with some showing more activity in animal models than established drugs like imipramine. nih.gov There is also interest in phenylacetic acid derivatives as potential candidates for treating Alzheimer's disease. mdpi.com

Potential Therapeutic AreaMolecular Target/MechanismExample Analog ClassReference
Inflammation & PainGeneral Anti-inflammatory/AnalgesicThis compound intermediates chemimpex.com
Neurological DisordersSigma 1 Receptor LigandCarbetapentane and analogs nih.gov
PainNaV1.7 InhibitorCyclopentane carboxylic acids nih.gov
Metabolic DiseasehPPAR AgonistSubstituted Phenylacetic acids nih.gov
DepressionNot specified1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acids nih.gov
Alzheimer's DiseaseNot specified2-[(3,5-diphenyl)phenyl]acetic acid mdpi.com

Development of Advanced Asymmetric Synthesis Methodologies for Scalable Production

The production of single-enantiomer drugs is critical, as different enantiomers can have varied biological activities. mdpi.com Consequently, the development of advanced asymmetric synthesis methods for molecules like this compound is a key area of research. Traditional methods often rely on chiral auxiliaries, which require additional steps for attachment and removal. nih.gov

A significant advancement is the direct, highly enantioselective alkylation of arylacetic acids using a readily available chiral lithium amide as a stereodirecting reagent. nih.gov This protocol is operationally simple and circumvents the need for traditional chiral auxiliaries. nih.gov In the synthesis of a this compound precursor, this method achieved a high enantiomeric excess (ee) of 96% using cyclopentyl iodide. nih.gov The chiral amine reagent is also readily recoverable, adding to the method's practicality for large-scale production. nih.gov

Biocatalytic approaches are also gaining importance. Engineered microbial cytochrome P450 enzymes have been shown to efficiently catalyze the α-hydroxylation of phenylacetic acid esters with high enantioselectivity, representing a novel biocatalytic route to chiral mandelic acid derivatives. nih.gov These advanced methodologies, including organocatalysis and transition-metal catalysis, are crucial for the efficient and scalable synthesis of chiral building blocks for the pharmaceutical industry. pharmtech.comnih.gov

Interdisciplinary Approaches Integrating Chemical Synthesis, Pharmacology, and Computational Biology

The modern drug discovery process relies heavily on the integration of multiple scientific disciplines. Computational pharmacology, which combines knowledge from physics, biology, chemistry, and computer science, provides a level of detail that cannot be achieved with traditional methods alone. mdpi.com

An effective interdisciplinary workflow often begins with computational studies to identify promising hit molecules from large databases. nih.govnih.gov For instance, a hit molecule can be identified from a 'clean drug-like database' through systematic computational screening against a specific biological target. nih.gov This virtual screening is followed by chemical synthesis, where the identified compounds and their derivatives are prepared. nih.gov Finally, these newly synthesized molecules undergo pharmacological evaluation through in vitro and in vivo assays to determine their biological activity and therapeutic potential. nih.govnih.gov This synergistic approach, moving from computational design to chemical synthesis and then to pharmacological testing, accelerates the discovery and optimization of new drug candidates.

Addressing Challenges in Enantioselective Synthesis and Chiral Recognition

While significant progress has been made, challenges in asymmetric synthesis remain. pharmtech.com A primary goal is to move away from stoichiometric chiral reagents toward catalytic methods that are more efficient and scalable. nih.gov The development of catalysts that provide high enantioselectivity across a broad range of substrates continues to be an active area of research. nih.gov

Beyond synthesis, the analysis and separation of enantiomers—a process known as chiral recognition—presents its own set of challenges. This is crucial for ensuring the enantiomeric purity of pharmaceutical compounds. Research in this area focuses on developing more effective chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). For example, helical polymers have been investigated as CSPs, with their chiral resolving abilities being significantly affected by their specific structure. chemrxiv.org Understanding the chiral recognition mechanisms at a molecular level, such as how enantiomers interact with binding cavities on proteins used in CSPs, is essential for designing better separation technologies. mdpi.com The development of sensor arrays that can rapidly detect and differentiate enantiomers also represents an innovative approach to chiral recognition. mdpi.com

Potential for this compound in Drug Discovery and Development Pipeline

This compound and its derivatives hold considerable potential within the drug discovery and development pipeline. purdue.edu The molecule's versatility as a building block allows for its incorporation into a wide array of more complex molecules targeting various diseases. chemimpex.com

The journey from a promising compound to an approved drug is long, involving stages from initial discovery and preclinical studies to multiple phases of clinical trials. purdue.edu Derivatives of this compound are primarily in the discovery and preclinical stages of this process. The diverse pharmacological activities identified—including anti-inflammatory, analgesic, anticonvulsant, and metabolic effects—highlight the broad potential of this chemical scaffold. chemimpex.comnih.govnih.gov The development of efficient and scalable asymmetric syntheses is a critical enabling step, making these compounds more accessible for extensive biological evaluation and progression through the development pipeline. nih.gov The selection of midalcipran, a related cyclopropane (B1198618) derivative, for phase III clinical evaluation as an antidepressant demonstrates that this class of compounds has the potential to yield successful drug candidates. nih.gov

Compound ClassPotential ApplicationCurrent Status/SignificanceReference
This compoundIntermediate/Building BlockKey precursor for anti-inflammatory and analgesic agents. chemimpex.com
Carbetapentane (Analog)Antitussive, AnticonvulsantIdentified as a potent sigma 1 ligand in preclinical research. nih.gov
Substituted Phenylacetic AcidsDiabetes/Metabolic DisordersDemonstrated glucose and triglyceride lowering activity in rodents. nih.gov
Cyclopentane Carboxylic AcidsPainDiscovered as potent and selective NaV1.7 inhibitors. nih.gov
Midalcipran (Related Derivative)DepressionSelected for Phase III clinical evaluation. nih.gov

Q & A

Q. What are the recommended laboratory synthesis methods for cyclopentylphenylacetic acid?

this compound can be synthesized via multi-step reactions, such as hydrogenation of precursor compounds followed by acid-catalyzed cyclization. For example, Scheme 2 in outlines a synthesis pathway using reagents like Pd/C, NaOH, and HBr under controlled conditions. Researchers should document reaction parameters (temperature, solvent, catalyst loading) and validate product purity via chromatography (HPLC) or spectroscopic methods (NMR) . Experimental protocols must align with reproducibility standards, as emphasized in academic guidelines (e.g., detailed descriptions in ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must use personal protective equipment (PPE), including chemical-resistant gloves, goggles, and lab coats, as specified in Section 8 of the SDS (). Engineering controls, such as fume hoods and local exhaust systems, are essential to minimize inhalation risks. Immediate first-aid measures for exposure (e.g., eye rinsing, skin decontamination) should follow ’s guidelines. Safety protocols must integrate with institutional chemical hygiene plans .

Q. Which analytical techniques are essential for confirming this compound’s purity and structural integrity?

Key techniques include:

  • NMR spectroscopy : To verify molecular structure and identify impurities.
  • High-Performance Liquid Chromatography (HPLC) : For quantifying purity.
  • Melting Point Analysis : To assess crystalline consistency. Researchers should cross-reference data with PubChem’s canonical SMILES and molecular formulas () and adhere to reporting standards in (e.g., statistical validation of results).

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR, IR) during derivative characterization be resolved?

Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Repeating experiments under standardized conditions.
  • Using complementary techniques (e.g., mass spectrometry or X-ray crystallography).
  • Comparing data with literature (e.g., ’s systematic review methods). Computational tools (e.g., density functional theory for predicting spectra) can validate experimental observations .

Q. What experimental design considerations are critical for studying this compound’s reactivity under varying pH conditions?

  • Buffer Selection : Use phosphate or acetate buffers to maintain pH stability.
  • Kinetic Monitoring : Employ UV-Vis spectroscopy or HPLC to track reaction progress.
  • Control Experiments : Include blank reactions and pH-adjusted controls. Hypothesis-driven designs ( ) should specify how variables (e.g., pH, temperature) are isolated and measured. Data must be statistically robust, as per ’s results section guidelines.

Q. How can computational methods predict this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding affinities and conformational changes. Input structures should derive from PubChem’s canonical data (). Researchers must validate predictions with in vitro assays and disclose software parameters (force fields, solvation models) for reproducibility .

Q. What strategies optimize this compound’s yield in multi-step syntheses?

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C vs. PtO₂) for hydrogenation efficiency.
  • Purification Techniques : Use recrystallization or column chromatography to isolate intermediates.
  • Reaction Monitoring : Employ TLC or in-situ IR to identify bottlenecks. ’s synthesis scheme provides a baseline for condition adjustments (e.g., reflux time, solvent polarity).

Methodological and Reporting Standards

Q. How should researchers address contradictions in published data on this compound’s properties?

Conduct systematic reviews ( ) to identify knowledge gaps. Compare experimental conditions across studies (e.g., solvent purity, instrumentation). Meta-analyses can statistically aggregate findings, while ab initio calculations () may resolve mechanistic ambiguities. Transparent reporting of negative results is critical .

Q. What documentation standards ensure reproducibility in this compound research?

Follow ’s guidelines:

  • Experimental Section : Detail reagent sources, equipment models, and step-by-step protocols.
  • Supporting Information : Archive raw spectra, chromatograms, and computational data.
  • Data Validation : Use checklists (e.g., ARRIVE for biological studies) to ensure completeness. Avoid abbreviating chemical names or omitting statistical thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.